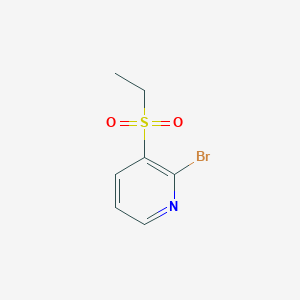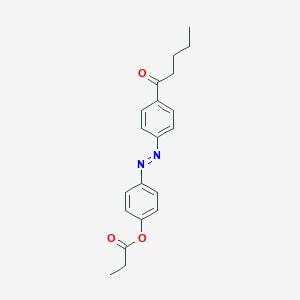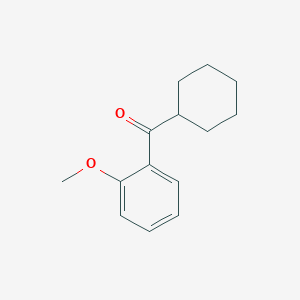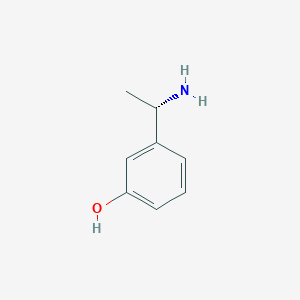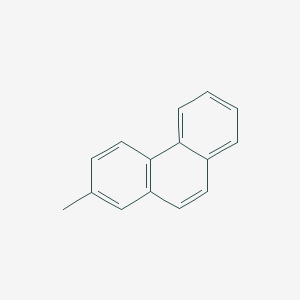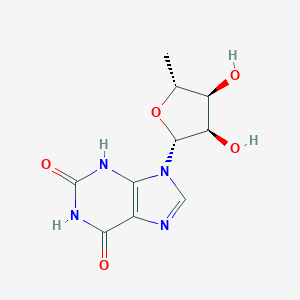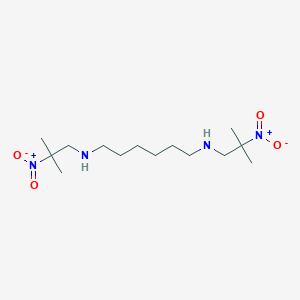
1,6-Hexanediamine, N,N'-bis(2-methyl-2-nitropropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Hexanediamine, N,N'-bis(2-methyl-2-nitropropyl)- is a chemical compound that is commonly used in scientific research. This compound is also known as HMBP and is used in various applications due to its unique properties.
Mécanisme D'action
HMBP acts as a cross-linking agent by forming covalent bonds between the polymer chains. This increases the strength and stability of the polymer, making it suitable for various applications. HMBP also has a unique structure that allows it to interact with biological molecules, making it useful in biomedical applications.
Effets Biochimiques Et Physiologiques
HMBP has been shown to have low toxicity and is not known to have any significant adverse effects on the environment or human health. However, further studies are needed to fully understand the biochemical and physiological effects of HMBP.
Avantages Et Limitations Des Expériences En Laboratoire
HMBP has several advantages for lab experiments, including its ability to cross-link polymers and its unique structure that allows it to interact with biological molecules. However, HMBP has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and purify it.
Orientations Futures
There are several future directions for HMBP research, including the development of new synthesis methods to reduce the cost and increase the yield of HMBP. Additionally, further studies are needed to fully understand the biochemical and physiological effects of HMBP and to explore its potential applications in biomedical research.
In conclusion, HMBP is a unique chemical compound that has several applications in scientific research. It is commonly used as a cross-linking agent in the synthesis of polymers and dendrimers, and its unique structure allows it to interact with biological molecules. While HMBP has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
HMBP can be synthesized by reacting 1,6-hexanediamine with 2-methyl-2-nitropropane in the presence of a catalyst. The reaction is carried out under specific conditions to obtain a high yield of HMBP. The synthesized HMBP is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
HMBP is widely used in scientific research due to its unique properties. It is commonly used as a cross-linking agent in the synthesis of polymers, which are used in various applications such as coatings, adhesives, and composites. HMBP is also used in the synthesis of dendrimers, which are used in drug delivery systems and other biomedical applications.
Propriétés
Numéro CAS |
114136-87-7 |
|---|---|
Nom du produit |
1,6-Hexanediamine, N,N'-bis(2-methyl-2-nitropropyl)- |
Formule moléculaire |
C14H30N4O4 |
Poids moléculaire |
318.41 g/mol |
Nom IUPAC |
N,N'-bis(2-methyl-2-nitropropyl)hexane-1,6-diamine |
InChI |
InChI=1S/C14H30N4O4/c1-13(2,17(19)20)11-15-9-7-5-6-8-10-16-12-14(3,4)18(21)22/h15-16H,5-12H2,1-4H3 |
Clé InChI |
RWKWYSIDDAGTKA-UHFFFAOYSA-N |
SMILES |
CC(C)(CNCCCCCCNCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(C)(CNCCCCCCNCC(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
114136-87-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



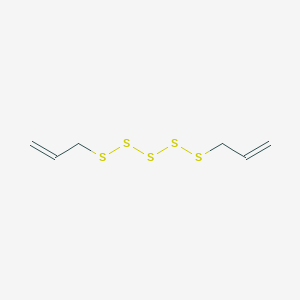
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)
![(6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B47506.png)
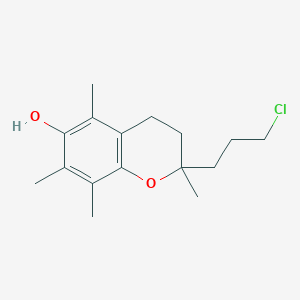
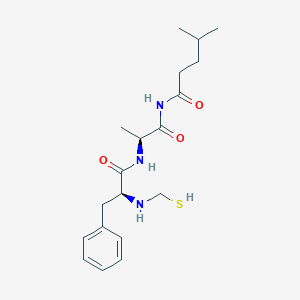
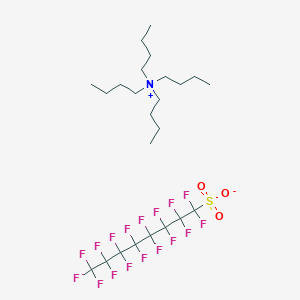
![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)
![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)
